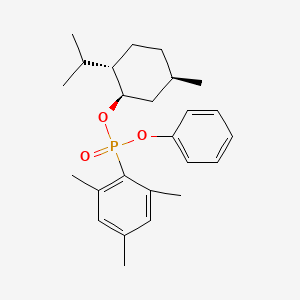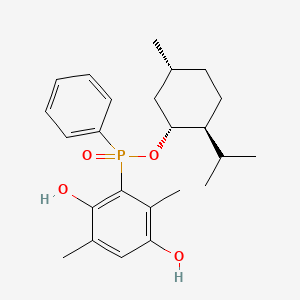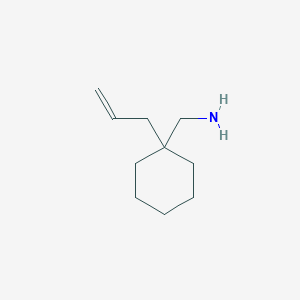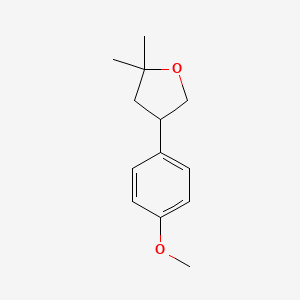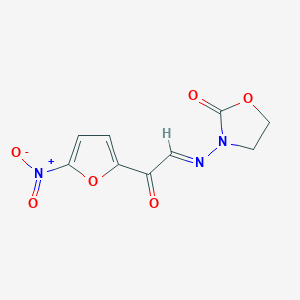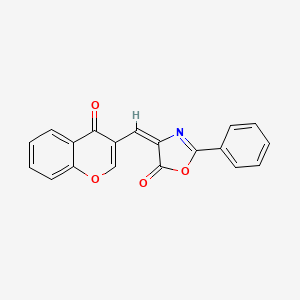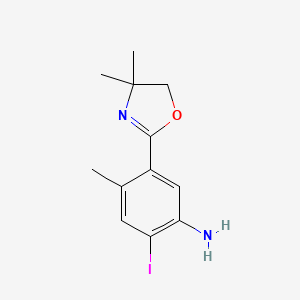
1,2,2,3,3,4,4,5,5,6,6-Undecaphenylhexasilinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,2,3,3,4,4,5,5,6,6-Undecaphenylhexasilinane is a unique organosilicon compound characterized by its complex structure, which includes multiple phenyl groups attached to a hexasilinane backbone
準備方法
The synthesis of 1,2,2,3,3,4,4,5,5,6,6-Undecaphenylhexasilinane typically involves the reaction of hexachlorodisilane with phenylmagnesium bromide under controlled conditions. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then further reacted to yield the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1,2,2,3,3,4,4,5,5,6,6-Undecaphenylhexasilinane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The phenyl groups in the compound can be substituted with other functional groups using reagents like halogens or organometallic compounds. This leads to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from -78°C to room temperature. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1,2,2,3,3,4,4,5,5,6,6-Undecaphenylhexasilinane has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic synthesis reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying silicon-based biochemistry and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of advanced materials, such as high-performance polymers and coatings, due to its stability and unique properties.
作用機序
The mechanism by which 1,2,2,3,3,4,4,5,5,6,6-Undecaphenylhexasilinane exerts its effects involves interactions with various molecular targets and pathways. The phenyl groups attached to the silicon backbone can participate in π-π interactions, while the silicon atoms can form bonds with other elements, leading to the formation of complex structures. These interactions are crucial for its reactivity and applications in different fields.
類似化合物との比較
1,2,2,3,3,4,4,5,5,6,6-Undecaphenylhexasilinane can be compared with other similar compounds, such as:
Hexaphenylcyclotrisiloxane: This compound has a similar silicon-phenyl structure but with a cyclic backbone, leading to different reactivity and applications.
Octaphenylcyclotetrasiloxane: Another cyclic compound with a silicon-phenyl structure, used in similar applications but with distinct properties due to its cyclic nature.
Decaphenylcyclopentasiloxane: This compound has a pentasiloxane backbone and is used in various industrial applications.
特性
分子式 |
C66H55Si6 |
|---|---|
分子量 |
1016.6 g/mol |
InChI |
InChI=1S/C66H55Si6/c1-12-34-56(35-13-1)67-68(57-36-14-2-15-37-57,58-38-16-3-17-39-58)70(61-44-22-6-23-45-61,62-46-24-7-25-47-62)72(65-52-30-10-31-53-65,66-54-32-11-33-55-66)71(63-48-26-8-27-49-63,64-50-28-9-29-51-64)69(67,59-40-18-4-19-41-59)60-42-20-5-21-43-60/h1-55H |
InChIキー |
GFEIRHNUBRADAQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[Si]2[Si]([Si]([Si]([Si]([Si]2(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Ethyl-5,7-dimethyl[1,2]oxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B12899319.png)


![Cis-octahydro-2H-cyclohepta[b]furan-2-one](/img/structure/B12899337.png)
![1-(3-Ethylbenzo[c]isoxazol-6-yl)ethanone](/img/structure/B12899352.png)
